

# Application Notes and Protocols: GT-1 and Beta-Lactamase Inhibitor Combination Studies

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## Compound of Interest

Compound Name: GT-1

Cat. No.: B15564584

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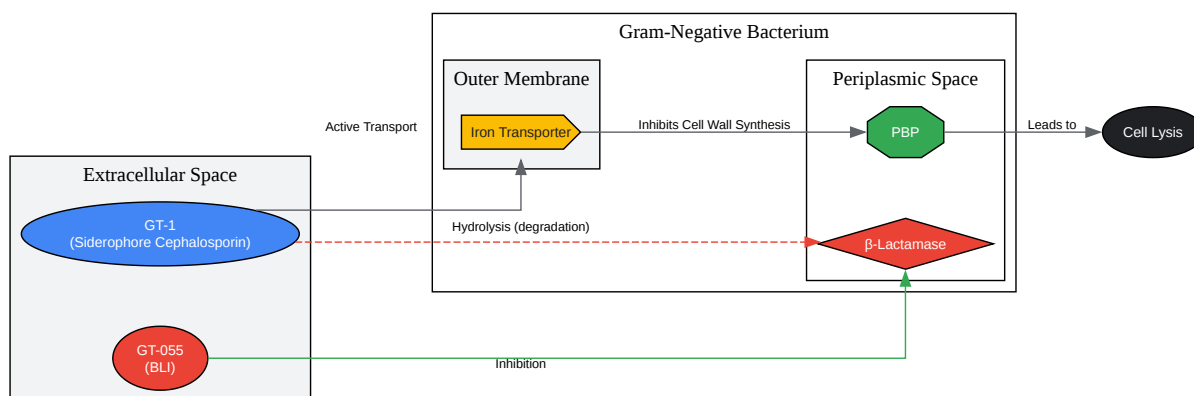
For Researchers, Scientists, and Drug Development Professionals

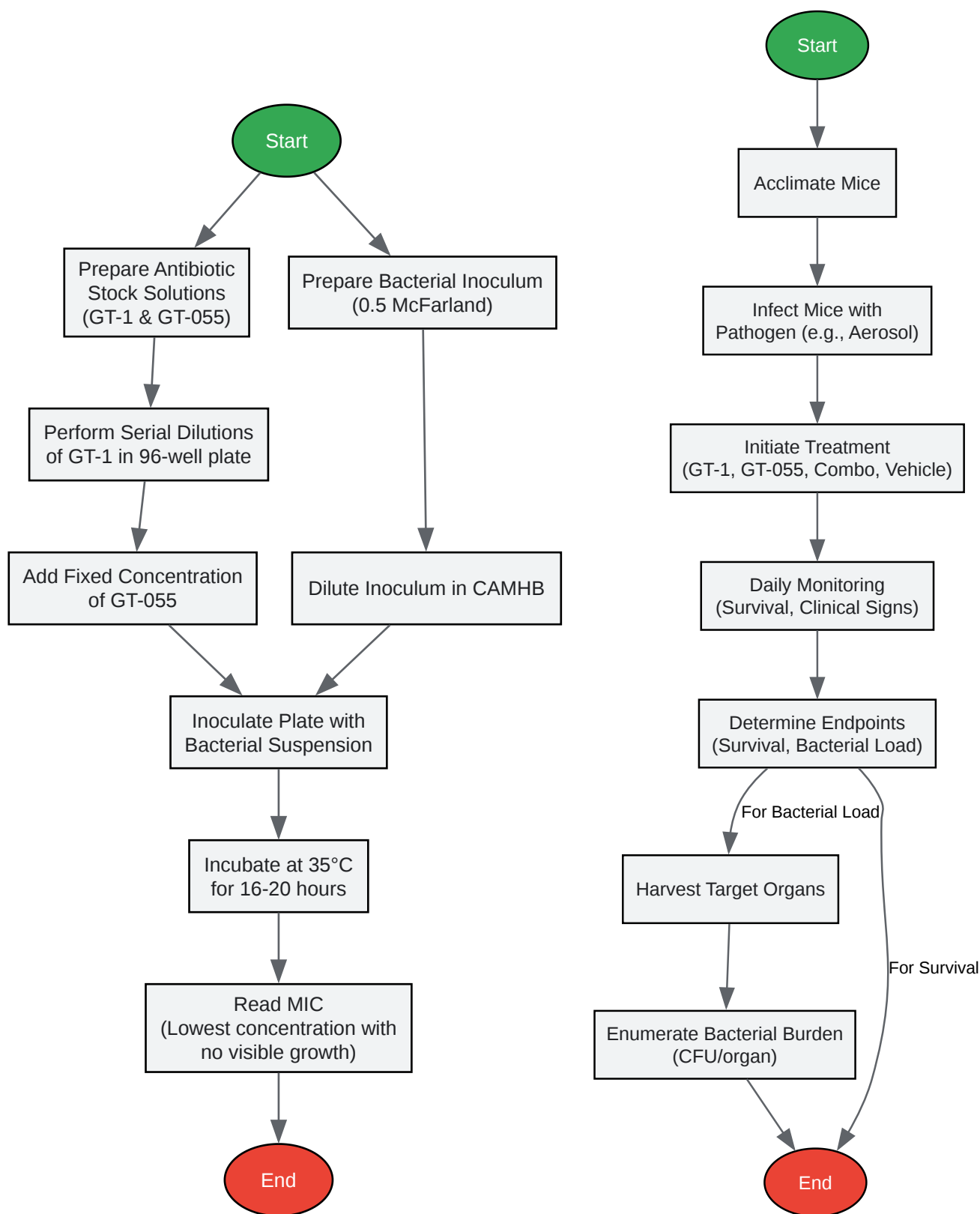
These application notes provide a comprehensive overview of the in vitro and in vivo studies of **GT-1**, a novel siderophore cephalosporin, in combination with GT-055, a diazabicyclooctane-based beta-lactamase inhibitor. The provided protocols are intended to guide researchers in the evaluation of this and similar antibiotic combinations.

## Mechanism of Action

**GT-1** employs a "Trojan horse" strategy to enter Gram-negative bacteria. It mimics bacterial siderophores, which are molecules that bind and transport iron, a critical nutrient for bacteria. This allows **GT-1** to be actively transported across the outer membrane of the bacteria through their own iron uptake systems. Once inside the periplasmic space, **GT-1** can inhibit penicillin-binding proteins (PBPs), essential enzymes for bacterial cell wall synthesis, leading to cell death.<sup>[1][2]</sup>

GT-055 is a broad-spectrum beta-lactamase inhibitor that protects **GT-1** from degradation by a wide variety of beta-lactamase enzymes produced by resistant bacteria.<sup>[3][4]</sup> Beta-lactamases are a primary mechanism of resistance to beta-lactam antibiotics.<sup>[5]</sup> By inactivating these enzymes, GT-055 restores the activity of **GT-1** against many otherwise resistant bacterial strains.<sup>[1][4]</sup> GT-055 belongs to the diazabicyclooctane class of inhibitors.<sup>[4][6]</sup>





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